molecular formula C9H11NO4 B1491178 (E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid CAS No. 1868634-07-4

(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491178
CAS No.: 1868634-07-4
M. Wt: 197.19 g/mol
InChI Key: ZYKHWEJIGQHTGS-OWOJBTEDSA-N
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Description

(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid are the trace amine associated receptors (TAARs), especially TAAR1 . These receptors play a crucial role in the regulation of neurotransmission in the brain.

Mode of Action

This compound interacts with its targets, the TAARs, by binding to these receptors. This binding event triggers a series of biochemical reactions that lead to changes in the function of the receptors .

Biochemical Pathways

The interaction of this compound with TAARs affects several biochemical pathways. These pathways are involved in the regulation of neurotransmission in the brain. The downstream effects of these pathways can influence various physiological processes .

Result of Action

The molecular and cellular effects of the action of this compound are complex and involve changes in neurotransmission in the brain. These changes can potentially influence various physiological processes .

Properties

IUPAC Name

(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-4-7-3-6(10)5-14-7/h1-2,6-7H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKHWEJIGQHTGS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C1CO2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid

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